molecular formula C8H13ClN2 B13646365 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride

1-(6-Methylpyridin-3-yl)ethanamine hydrochloride

Cat. No.: B13646365
M. Wt: 172.65 g/mol
InChI Key: JFRAXTDJMFSPIH-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)ethanamine hydrochloride is an organic compound with the molecular formula C 8 H 13 ClN 2 and a molecular weight of 172.65 g/mol . This chemical features a pyridine ring substituted with a methyl group at the 6-position and an ethanamine side chain at the 3-position, presented as a stable hydrochloride salt . Its primary application is as a versatile building block in medicinal chemistry and scientific research, particularly in the synthesis of more complex organic molecules and pharmaceutical agents . One efficient synthetic route to this compound involves the reductive amination of 6-methylpyridin-3-carboxaldehyde using ammonium acetate and sodium cyanoborohydride in ethanol, followed by conversion to the hydrochloride salt . Researchers value this compound for its potential biological activities and interactions with various biomolecules, with ongoing studies exploring its role as a precursor in developing therapeutic agents . The compound must be handled according to laboratory safety protocols. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H

InChI Key

JFRAXTDJMFSPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(6-methylpyridin-3-yl)ethanamine hydrochloride typically involves the construction of the ethanamine side chain attached to the 6-methylpyridin-3-yl ring. Key strategies reported in the literature include:

Reductive Amination Method

One of the most efficient and commonly used methods for preparing substituted ethanamines such as 1-(6-methylpyridin-3-yl)ethanamine involves reductive amination of the corresponding aldehyde with ammonia or ammonium salts, followed by reduction with sodium cyanoborohydride or similar mild reducing agents.

Example Procedure:

Step Reagents and Conditions Description
1 6-Methylpyridin-3-carboxaldehyde Starting aldehyde
2 Ammonium acetate (15 eq), Sodium cyanoborohydride (1.5 eq) Reductive amination in ethanol at 0 °C
3 Microwave irradiation at 90 °C for 30 min Accelerates reaction
4 Work-up with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate Purification steps
5 Evaporation under reduced pressure, column chromatography Isolation of pure amine

This method yields the corresponding ethanamine derivative, which can be converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This reductive amination approach is supported by analogous syntheses of related pyridinyl ethanamines, as detailed in the synthesis of (4-chlorophenyl)(6-methylpyridin-3-yl) methanamine derivatives.

Alternative Synthetic Routes

  • Nucleophilic Substitution: Starting from 6-methylpyridin-3-yl halides, nucleophilic substitution with ethylamine or ammonia followed by salt formation can be employed, though this route is less commonly reported for this specific compound.

  • Catalytic Hydrogenation: Reduction of imines or nitriles derived from 6-methylpyridin-3-yl precursors under catalytic hydrogenation conditions (e.g., Pd/C, H2) can produce the ethanamine, which is then converted to the hydrochloride salt.

Salt Formation

The hydrochloride salt is typically prepared by treating the free base ethanamine with hydrochloric acid in an organic solvent such as ethanol or ethyl acetate, followed by crystallization or solvent evaporation to obtain the pure salt.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purification Notes
Reductive Amination 6-Methylpyridin-3-carboxaldehyde Ammonium acetate, Sodium cyanoborohydride Ethanol, 0 °C, microwave 90 °C, 30 min ~70 (analogous compounds) Column chromatography Efficient, mild conditions, scalable
Nucleophilic Substitution 6-Methylpyridin-3-yl halide Ethylamine or NH3 Reflux, organic solvent Variable Crystallization Less common, requires halide precursor
Catalytic Hydrogenation Imines or nitriles of 6-methylpyridin-3-yl Pd/C, H2 gas Room temperature to mild heat Moderate Filtration, crystallization Requires hydrogenation setup

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic aromatic and aliphatic protons, including signals from the methyl group on the pyridine ring and the ethanamine side chain.

  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is effective for purifying the free base before salt formation.

  • Salt Formation: Conversion to hydrochloride salt improves stability and solubility, confirmed by melting point determination and elemental analysis.

Scientific Research Applications

1-(6-Methylpyridin-3-yl)ethanamine hydrochloride has applications across pharmaceutical development, chemical synthesis, and scientific research. Its role as a building block in synthesizing complex organic molecules and its potential biological activities make it a valuable compound in various scientific and industrial fields.

Applications

Pharmaceutical Development

  • 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a lead compound for drug discovery, particularly for neurological disorders.
  • It can introduce functional groups to enhance solubility and bioavailability in drug synthesis.

Chemical Synthesis

  • The compound is utilized as a building block in synthesizing more complex organic molecules.
  • It is involved in nucleophilic substitution reactions, which are essential for synthesizing complex organic molecules in pharmaceutical chemistry.

Scientific Research

  • Chemistry 1-(6-Methoxypyridin-3-YL)ethanamine is employed as a building block in the synthesis of complex organic molecules.
  • Biology The compound is studied for its potential biological activities and interactions with various biomolecules.
  • Medicine Research is ongoing to explore potential therapeutic applications, including its role as a precursor in synthesizing pharmaceutical agents.
  • Industry It is utilized in producing specialty chemicals and as an intermediate in various industrial processes.

Structure-Activity Relationship (SAR)

Systematic extraction of SAR pathways has been conducted to understand how structural modifications affect biological activity.

CompoundStructural FeaturesUnique Aspects
1-(Pyridin-3-yl)ethanaminePyridine ring without methoxy groupLacks lipophilicity enhancement from methoxy
2-(6-Methoxypyridin-3-yl)ethylamineEthylamine instead of ethanamineDifferent side chain may affect biological activity
1-(5-Methylpyridin-2-yl)ethanamineMethyl substitution on a different pyridine positionPotentially different receptor interactions
2-(4-Methoxyphenyl)ethanamineAromatic ring instead of pyridineDifferent electronic properties affecting reactivity

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent (Pyridine Position) Chain Length Molecular Formula Molecular Weight (g/mol) Key Data
1-(6-Methylpyridin-3-yl)ethanamine hydrochloride Not available 6-Me, 3-position Ethanamine C₈H₁₃ClN₂ 172.66 Room-temperature stable
(S)-1-(6-Fluoropyridin-3-yl)ethanamine HCl 1956437-46-9 6-F, 3-position Ethanamine C₇H₁₀ClFN₂ 176.62 Fluorine as EWG*
(6-Chloropyridin-3-yl)methanamine HCl 153471-65-9 6-Cl, 3-position Methanamine C₆H₈Cl₂N₂ 179.05 Shorter chain
N-((6-Chloropyridin-3-yl)methyl)ethanamine HCl 1353990-11-0 6-Cl, 3-position Ethanamine C₈H₁₂Cl₂N₂ 207.11 Chloro substituent
(1S)-1-(6-Methylpyridin-2-yl)ethanamine HCl 1391591-51-7 6-Me, 2-position Ethanamine C₈H₁₃ClN₂ 172.65 Pyridine positional isomer

*EWG = Electron-withdrawing group.

Key Findings :

  • Chloro substituents (e.g., 153471-65-9) may enhance lipophilicity but reduce metabolic stability .
  • Chain Length : Methanamine derivatives (e.g., 153471-65-9) exhibit reduced steric bulk compared to ethanamine analogs, which could impact molecular interactions .
  • Positional Isomerism : The 2-pyridinyl isomer (1391591-51-7) demonstrates how ring substitution position affects electronic distribution and possibly pharmacological activity .

Aromatic Ring Variants

Table 2: Heteroaromatic vs. Phenyl Derivatives

Compound Class Example (CAS) Aromatic System Substituents Molecular Weight (g/mol) Notable Properties
Pyridinyl Ethanamine HCl 1-(6-Methylpyridin-3-yl)ethanamine Pyridine 6-Me 172.66 Basic nitrogen in ring
Phenyl Ethanamine HCl (R)-1-(3,5-Difluorophenyl)ethanamine Benzene 3,5-F₂ 206.63 Enhanced hydrophobicity
Indole-based Ethanamine 2-(1H-Indol-3-yl)ethanamine HCl Indole 3-Indole 196.66 HSP90 binding via H-bonding

Key Findings :

  • Heteroaromatic vs. Phenyl : Pyridinyl compounds (e.g., target molecule) offer hydrogen-bonding capability via the ring nitrogen, unlike phenyl derivatives, which rely solely on substituents for interactions .
  • Biological Interactions : Indole-based ethanamines () bind HSP90 through hydrogen bonds with GLU527 and TYR604, suggesting that the target compound’s pyridine nitrogen and methyl group may similarly influence protein interactions .

Stereochemical Considerations

The (1S)-enantiomer of 1-(6-methylpyridin-2-yl)ethanamine hydrochloride (1391591-51-7) highlights the role of chirality in pharmacological activity. Enantiomers may exhibit divergent binding affinities or metabolic pathways, though data for the target compound’s stereoisomers are lacking .

Biological Activity

1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its activity against different biological targets.

Molecular Formula: C8H12N2
Molecular Weight: 152.20 g/mol
IUPAC Name: 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride
CAS Number: 25763842

Synthesis and Preparation

The synthesis of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with ethylamine followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions are optimized for yield and purity, often employing solvents such as ethanol or methanol.

The biological activity of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly:

  • Dopaminergic System: The compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.
  • Serotonergic Activity: It has shown potential in modulating serotonin receptors, which could contribute to its antidepressant effects.

Anticancer Properties

Recent studies have explored the anticancer potential of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride. For instance, in vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
MDA-MB-453 (Breast)15Induction of apoptosis
FaDu (Hypopharyngeal)20Cell cycle arrest

These findings indicate that the compound may selectively target pathways involved in tumor growth and proliferation.

Neuroprotective Effects

In addition to its anticancer properties, there is evidence suggesting that 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride possesses neuroprotective effects. Studies have shown that it can reduce oxidative stress markers in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antiproliferative Activity:
    A study published in Molecules evaluated the antiproliferative effects of various pyridine derivatives, including 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride. The results indicated that this compound exhibited significant growth inhibition in MDA-MB-453 cells at concentrations below 100 μM, with a GI50 value of approximately 15 μM .
  • Neuroprotective Mechanisms:
    Research conducted on neuroprotective agents revealed that compounds similar to 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride can mitigate neuronal cell death induced by excitotoxicity. This was attributed to their ability to modulate glutamate receptors and reduce intracellular calcium overload .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, a comparison with structurally similar compounds is essential:

Compound Biological Activity IC50 (μM)
1-(5-Methylpyridin-2-yl)ethanamineModerate neuroprotective effects25
2-(6-Methylpyridin-4-yl)ethanamineLow antiproliferative activity>100

This table illustrates that while other compounds exhibit some biological activity, none match the selective potency observed with 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination starting from 6-methylnicotinaldehyde. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical. Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) and 1H^1H-NMR (DMSO-d6_6, δ 8.3–8.5 ppm for pyridine protons) .
  • Key Considerations : Monitor reaction intermediates with TLC (Rf_f ~0.3 in ethyl acetate) and adjust stoichiometry to minimize byproducts like N-alkylated derivatives.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm regiochemistry (e.g., methyl group at pyridine C6) and amine protonation state .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 172.66 .
  • HPLC : Purity assessment using a polar stationary phase and UV detection at 254 nm .
    • Challenges : Limited solubility in non-polar solvents necessitates DMSO or aqueous buffers for analysis .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Assays :

  • Receptor Binding Studies : Radioligand competition assays (e.g., 3H^3H-ligand displacement for serotonin or dopamine receptors) .
  • Enzyme Inhibition : Fluorescence-based assays targeting monoamine oxidases (MAOs) or kinases .
    • Protocol Notes : Use Tris-HCl buffer (pH 7.4) for receptor studies and include controls for non-specific binding (e.g., excess cold ligand) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity between synthetic batches?

  • Approach :

  • Chiral Purity Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to rule out enantiomeric contamination, which may alter receptor affinity .
  • Stability Testing : Assess degradation under storage conditions (e.g., 4°C vs. room temperature) via accelerated stability studies (40°C/75% RH for 4 weeks) .
    • Case Study : A 10% variance in IC50_{50} values for MAO-B inhibition was traced to residual solvents (e.g., DMF) affecting enzyme kinetics .

Q. What strategies enhance aqueous stability for pharmacological studies?

  • Optimization :

  • Salt Formulation : Compare hydrochloride vs. phosphate salts for solubility and hygroscopicity .
  • pH Adjustment : Buffered solutions (pH 4–5) prevent amine deprotonation and precipitation .
    • Experimental Design : Conduct forced degradation studies (e.g., exposure to UV light or oxidative agents) to identify vulnerable functional groups .

Q. How to elucidate the compound’s mechanism of action at specific neurotransmitter receptors?

  • Methods :

  • Mutagenesis Studies : Introduce point mutations in receptor binding pockets (e.g., serotonin 5-HT2A_{2A} receptor) to identify critical residues .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on π-π stacking with pyridine and hydrogen bonding with the amine .
    • Validation : Cross-validate docking results with functional assays (e.g., calcium flux assays for GPCR activation) .

Q. How can computational modeling predict off-target interactions?

  • Workflow :

  • QSAR Modeling : Train models using datasets of pyridine derivatives with known off-target profiles (e.g., hERG channel inhibition) .
  • Molecular Dynamics Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
    • Limitations : Validate predictions with in vitro CYP inhibition assays to address false positives .

Q. What experimental designs address contradictions in reported receptor binding affinities?

  • Resolution Strategies :

  • Standardized Assay Conditions : Control for ionic strength (e.g., 150 mM NaCl) and ATP levels in kinase assays .
  • Orthogonal Validation : Confirm binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Example : Discrepancies in dopamine D2_2 receptor Ki_i values were resolved by standardizing membrane preparation protocols .

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